(S)-1-(methylthio)propan-2-amine
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name (S)-1-(methylthio)propan-2-amine follows IUPAC conventions, where the parent chain is a three-carbon propane derivative. The amine group (-NH₂) is located at position 2, while the methylthio (-SCH₃) substituent occupies position 1. The (S) configuration denotes the spatial arrangement of substituents around the chiral center at carbon 2.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 741658-04-8 | |
| Molecular Formula | C₄H₁₁NS | |
| Molecular Weight | 105.20 g/mol | |
| SMILES Notation | N[C@@H](C)CSC |
|
| MDL Number | MFCD19216656 |
The compound’s SMILES notation explicitly encodes its stereochemistry, with the @@ symbol indicating the S configuration. This contrasts with its enantiomer, (R)-1-(methylthio)propan-2-amine (CAS 13893-24-8), which exhibits an opposite spatial arrangement.
Stereochemical Configuration Analysis
The chiral center at carbon 2 arises from the tetrahedral bonding of four distinct groups:
- -NH₂ (amine),
- -CH₃ (methyl),
- -CH₂-SCH₃ (methylthioethyl),
- -H (hydrogen).
Using the Cahn-Ingold-Prelog priority rules, the substituents are ranked as -NH₂ > -SCH₃ > -CH₃ > -H , leading to the S configuration. Enantiomeric purity is critical for applications in asymmetric synthesis, where the S -form may exhibit distinct reactivity or biological activity compared to the R -enantiomer.
Comparative Structural Analysis with Related Thioether Amines
Thioether amines exhibit diverse structural and functional profiles. Key comparisons include:
(a) (R)-1-(Methylthio)propan-2-amine
- CAS 13893-24-8 , molecular weight 105.20 g/mol.
- Identical molecular formula but opposite stereochemistry, leading to potential differences in intermolecular interactions.
(b) 3-(Methylthio)-1-propanamine Hydrochloride
- CAS 2419-62-7 , molecular weight 141.66 g/mol.
- Linear chain structure with the amine at position 1 and methylthio at position 3, modified as a hydrochloride salt.
| Compound | CAS Number | Molecular Formula | Chiral Center |
|---|---|---|---|
| This compound | 741658-04-8 | C₄H₁₁NS | Yes (S) |
| (R)-1-(Methylthio)propan-2-amine | 13893-24-8 | C₄H₁₁NS | Yes (R) |
| 3-(Methylthio)-1-propanamine HCl | 2419-62-7 | C₄H₁₂ClNS | No |
The branched vs. linear architecture influences properties such as boiling point, solubility, and biological activity.
Molecular Geometry and Conformational Studies
The molecule adopts a gauche conformation around the C-S bond due to steric hindrance between the methylthio and amine groups. Computational models (e.g., density functional theory) predict bond lengths and angles consistent with thioether-amine systems:
- C-S Bond Length : ~1.81 Å (typical for thioethers).
- C-N Bond Length : ~1.47 Å (primary amine).
- Dihedral Angle (C-S-C-N) : ~70°, minimizing steric clash.
Experimental data on crystal structures or spectroscopic parameters remain limited, highlighting an area for further research.
Properties
Molecular Formula |
C4H11NS |
|---|---|
Molecular Weight |
105.20 g/mol |
IUPAC Name |
(2S)-1-methylsulfanylpropan-2-amine |
InChI |
InChI=1S/C4H11NS/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m0/s1 |
InChI Key |
ZXGNLASDUYGVFG-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CSC)N |
Canonical SMILES |
CC(CSC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-1-(methylthio)propan-2-amine are best contextualized by comparing it with three classes of analogs: phenyl-substituted amphetamines , heterocyclic derivatives , and methoxy-substituted amines .
Phenyl-Substituted Amphetamine Analogs
Compounds like 1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT) and 1-(2,5-dimethoxy-4-(propylthio)phenyl)propan-2-amine (DOT-7) share the propan-2-amine backbone but feature aromatic substitutions. Key differences include:
- Substituent Effects : The methylthio group in DOT enhances electron-donating capacity and lipophilicity compared to the propylthio group in DOT-7, affecting pharmacokinetics and receptor affinity .
- Pharmacological Activity : DOT and DOT-7 act as 5-HT2A receptor agonists, with the methylthio group in DOT contributing to biased β-arrestin signaling, a property relevant to psychedelic and therapeutic effects .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications |
|---|---|---|---|---|
| This compound | C₄H₁₁NS | 105.20 | -SCH₃ at C1, -NH₂ at C2 | Chiral intermediate, lipophilic |
| DOT (1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine) | C₁₂H₁₉NO₂S | 265.35 | -OCH₃, -SCH₃ on phenyl ring | 5-HT2A agonist, β-arrestin signaling |
| DOT-7 (1-(2,5-Dimethoxy-4-(propylthio)phenyl)propan-2-amine) | C₁₄H₂₃NO₂S | 293.40 | -OCH₃, -SCH₂CH₂CH₃ on phenyl ring | Comparative pharmacological studies |
Heterocyclic Derivatives
Compounds like (1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine (C₁₁H₁₅N₃S, MW 221.32) incorporate aromatic heterocycles. These derivatives exhibit:
- Altered Basicity : The benzimidazole nitrogen alters the amine’s pKa, impacting solubility and membrane permeability compared to the parent compound .
Methoxy-Substituted Analogs
(S)-Methoxyisopropylamine (C₄H₁₁NO, MW 89.14) replaces the methylthio group with a methoxy (-OCH₃) group. Key distinctions include:
- Polarity : The methoxy group increases polarity, reducing lipophilicity and altering metabolic stability .
- Synthesis : Produced via enantioselective enzymatic acylation, contrasting with the sulfur-based synthetic routes of this compound .
Controlled Substances
Propan-2-amine derivatives like 5-APB and 6-APB (benzofuran-substituted) are regulated under drug laws. Unlike this compound, these compounds feature fused aromatic systems linked to stimulant and entactogenic effects, highlighting the impact of aromatic substitution on legal status and bioactivity .
Preparation Methods
Reaction Overview
Biocatalytic transamination has emerged as a sustainable method for synthesizing chiral amines. Adapted from the enzymatic production of (S)-methoxyisopropylamine, this approach employs ω-transaminases to convert methylthioacetone and isopropylamine into (S)-1-(methylthio)propan-2-amine. The reaction leverages the enzyme’s ability to transfer an amino group from isopropylamine to the ketone substrate while retaining high stereoselectivity.
Key Steps:
-
Substrate Preparation : Methylthioacetone is synthesized via thio-Michael addition of methanethiol to methyl vinyl ketone.
-
Enzymatic Transamination :
-
Catalyst : Recombinant ω-transaminase (e.g., from Arthrobacter citreus), engineered for enhanced activity toward bulky substrates.
-
Conditions : Reaction conducted under vacuum (50–100 mbar) at 50°C to remove acetone byproduct, driving equilibrium toward product formation.
-
Cofactor Recycling : PLP (pyridoxal-5′-phosphate) recycled in situ using a sacrificial amine (e.g., alanine).
-
Performance Metrics:
| Parameter | Value |
|---|---|
| Conversion | 97% (methylthioacetone) |
| Enantiomeric Excess (ee) | >99% |
| Productivity | 18 wt% (2 M concentration) |
This method excels in scalability and environmental compatibility, avoiding toxic solvents and transition metals. Industrial implementations utilize immobilized enzymes in flow reactors to enhance stability and reuse.
Organocatalytic Asymmetric Mannich Reaction
Reaction Overview
The proline-catalyzed Mannich reaction, demonstrated for 1,2-dihydropyridine synthesis, is adapted here to construct the chiral amine backbone. The strategy involves a three-step sequence: Mannich reaction, Wittig olefination, and cycloisomerization, followed by functional group interconversion to introduce the methylthio moiety.
Key Steps:
-
Mannich Reaction :
-
Wittig Reaction :
-
Reagent : Phosphorane (e.g., Ph₃P=CHCO₂Et).
-
Conditions : EtOAc, 80°C, 12 h.
-
-
Cycloisomerization :
-
Catalyst : 30 mol% SiCl₄.
-
Conditions : 40°C, 6 h.
-
-
Methylthio Introduction :
-
Thiolation of the intermediate enone using NaSCH₃ in DMF.
-
Performance Metrics:
This method offers modularity, enabling structural diversification by varying aldehyde and imine substrates. However, the multi-step sequence increases complexity and cost compared to biocatalysis.
Hybrid Chemical-Enzymatic Approach
Reaction Overview
Combining chemical synthesis with enzymatic resolution addresses limitations of purely chemical or biological methods. For example, racemic 1-(methylthio)propan-2-amine, synthesized via reductive amination of methylthioacetone, is resolved using lipases or esterases.
Key Steps:
-
Reductive Amination :
-
Substrates : Methylthioacetone and ammonium acetate.
-
Reducing Agent : NaBH₃CN.
-
Conditions : MeOH, 25°C, 12 h.
-
Outcome : Racemic amine (50:50 enantiomer ratio).
-
-
Enzymatic Kinetic Resolution :
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Acyl Donor : Vinyl acetate.
-
Conditions : Phosphate buffer (pH 7.0), 30°C.
-
Outcome : Selective acetylation of the (R)-enantiomer, leaving (S)-amine unreacted.
-
Performance Metrics:
| Parameter | Value |
|---|---|
| Conversion | 45% |
| ee of (S)-amine | 98% |
| Isolated Yield | 40% |
While this method ensures high ee, the maximum theoretical yield is limited to 50%, necessitating recycling of the undesired enantiomer.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield | ee |
|---|---|---|---|---|
| Biocatalytic | High ee, green chemistry, scalable | Substrate specificity, enzyme cost | 97% | >99% |
| Organocatalytic | Structural flexibility, no metals | Multi-step, moderate yield | 71% | >99% |
| Hybrid Chemical-Enzymatic | Compatible with racemic synthesis | Low yield, requires resolution step | 40% | 98% |
Q & A
Q. What are the standard synthetic routes for preparing enantiopure (S)-1-(methylthio)propan-2-amine, and how can chiral purity be ensured?
this compound is typically synthesized via nucleophilic substitution of propan-2-amine derivatives with methylthio groups. A common approach involves reacting (S)-propan-2-amine with methanesulfonyl chloride under controlled pH (8–9) to preserve stereochemistry, followed by thiolation with sodium thiomethoxide . Chiral purity (>99% ee) is validated using chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) as the mobile phase, comparing retention times to racemic standards .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Essential techniques include:
- ¹H/¹³C NMR : Identify methylthio (-SCH₃) protons (δ ~2.1 ppm) and amine protons (δ ~1.3 ppm, broad). Carbon signals for the chiral center (C2) appear at δ ~50 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 120.0543 (C₄H₁₁NS) .
- IR Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C-S bonds (~670 cm⁻¹) .
Q. How does the methylthio group influence the compound's solubility and reactivity compared to hydroxyl or methoxy analogs?
The methylthio group enhances lipophilicity (logP ~1.2 vs. ~0.5 for methoxy analogs), improving membrane permeability in biological assays. Unlike hydroxyl groups, it resists oxidation under mild conditions but reacts with electrophiles (e.g., alkyl halides) via nucleophilic substitution, enabling derivatization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Discrepancies often arise from enantiomeric impurities or assay conditions. Recommendations:
- Replicate assays using chiral chromatography-validated samples.
- Standardize buffers (e.g., pH 7.4 PBS) to minimize amine protonation effects on receptor binding .
- Cross-validate with computational docking (e.g., AutoDock Vina) to correlate stereochemistry with target affinity (e.g., μ-opioid receptors) .
Q. How can enantiomer-specific interactions with biological targets be systematically studied?
- Competitive binding assays : Compare (S)- and (R)-enantiomers against radiolabeled ligands (e.g., [³H]DAMGO for opioid receptors) to calculate Ki values .
- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon enantiomer binding .
- Metabolic profiling : Use LC-MS to track stereospecific metabolism in hepatocyte models .
Q. What computational methods predict the stability of this compound under physiological conditions?
- Molecular Dynamics (MD) Simulations : Simulate solvation in water-lipid bilayers to assess hydrolysis susceptibility (e.g., S-CH₃ bond stability at 310K) .
- DFT Calculations : Evaluate transition states for oxidative degradation (e.g., via cytochrome P450 enzymes) using B3LYP/6-31G* basis sets .
Comparative Analysis
Q. How does this compound compare structurally and functionally to analogs like (S)-1-(thiophen-3-yl)propan-2-amine?
Methodological Guidance
Q. Designing a study to optimize this compound synthesis: Which parameters require DoE (Design of Experiments) analysis?
Key factors:
- Temperature : 0–25°C (prevents racemization).
- Reagent stoichiometry : 1.2–2.0 eq methanesulfonyl chloride.
- Reaction time : 2–12 hours. Use a Box-Behnken design to model yield and enantiomeric excess, with ANOVA to identify significant variables (p < 0.05) .
Q. What in vitro models are appropriate for assessing neuropharmacological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
